BenchChemオンラインストアへようこそ!

4-[(pyrazin-2-yl)formamido]-N-(quinolin-8-yl)butanamide

Medicinal Chemistry Physicochemical Property Space Linker SAR

4-[(pyrazin-2-yl)formamido]-N-(quinolin-8-yl)butanamide (CAS 1251706-65-6) is a rationally designed QN523 congener featuring a flexible butanamide linker that increases HBD/HBA count, rotatable bonds, and TPSA relative to the direct-linked series. This alteration is critical for structure-activity relationship (SAR) campaigns exploring conformational tolerance, sub-pocket accessibility, and ADME property modulation. Researchers comparing linker-dependent autophagy/ER-stress pathway activation will find this compound indispensable for head-to-head mechanistic studies with QN523.

Molecular Formula C18H17N5O2
Molecular Weight 335.367
CAS No. 1251706-65-6
Cat. No. B2471146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(pyrazin-2-yl)formamido]-N-(quinolin-8-yl)butanamide
CAS1251706-65-6
Molecular FormulaC18H17N5O2
Molecular Weight335.367
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=NC=CN=C3)N=CC=C2
InChIInChI=1S/C18H17N5O2/c24-16(7-3-9-22-18(25)15-12-19-10-11-20-15)23-14-6-1-4-13-5-2-8-21-17(13)14/h1-2,4-6,8,10-12H,3,7,9H2,(H,22,25)(H,23,24)
InChIKeyHFENBCTXIPEBAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(pyrazin-2-yl)formamido]-N-(quinolin-8-yl)butanamide (CAS 1251706-65-6): A Quinoline–Pyrazine Carboxamide with an Extended Butanamide Linker


4-[(pyrazin-2-yl)formamido]-N-(quinolin-8-yl)butanamide (CAS 1251706-65-6) is a synthetic small molecule comprising a pyrazine-2-carboxamide pharmacophore tethered to an 8-aminoquinoline via a four-carbon butanamide spacer. Its core architecture places it within the quinolinyl-pyrazine-carboxamide class explored for anticancer applications, most notably by the University of Michigan group that discovered the clinical candidate QN523 (N-(quinolin-8-yl)pyrazine-2-carboxamide, CAS 878581-60-3) [1]. The insertion of the butanamide linker distinguishes this compound from the direct amide-linked series and represents a deliberate molecular design strategy aimed at modulating conformational flexibility, hydrogen-bonding capacity, and physicochemical properties.

Why In-Class Quinoline–Pyrazine Carboxamides Cannot Be Interchanged with 4-[(pyrazin-2-yl)formamido]-N-(quinolin-8-yl)butanamide


Within the quinolinyl-pyrazine-carboxamide family, subtle modifications produce marked potency shifts: removal of a single methyl group from the pyrazine ring of QN519 to yield QN523 improved cytotoxicity 4.5-fold against MiaPaCa-2 cells, while a 5-chloro substitution on the pyrazine core abolished activity (IC₅₀ > 7 µM) [1]. These sharp SAR cliffs demonstrate that even isosteric replacements are not functionally tolerated. The target compound introduces a butanamide linker absent from all published QN523 analogs, which simultaneously alters hydrogen-bond donor/acceptor count (Δ 1 HBD, Δ 1 HBA), rotatable bond count (Δ ~4 bonds), and topological polar surface area relative to QN523 [2]. Such changes predict differences in target engagement kinetics, metabolic soft-spot exposure, and passive permeability. Consequently, a researcher requiring the specific linker geometry cannot substitute this compound with any existing QN5xx congener without risking loss of the desired binding interactions or pharmacokinetic profile.

Quantitative Differentiation Evidence for 4-[(pyrazin-2-yl)formamido]-N-(quinolin-8-yl)butanamide Versus Closest Analogs


Structural Differentiation: Butanamide Linker Introduces Distinct Physicochemical Space vs. QN523

The target compound differs from the leading clinical-stage analog QN523 (N-(quinolin-8-yl)pyrazine-2-carboxamide) by the insertion of a –CO–(CH₂)₃–NH– linker between the pyrazine-2-carbonyl and the quinolin-8-yl nitrogen [1]. This modification increases the molecular formula from C₁₄H₁₀N₄O (250.25 g/mol) to C₁₈H₁₇N₅O₂ (335.36 g/mol) and adds four rotatable bonds, raising the total from 2 to approximately 6, while increasing the hydrogen-bond donor count by 1 and the acceptor count by 1 [2]. The calculated topological polar surface area (TPSA) is therefore expected to rise from 67.8 Ų (QN523) to an estimated ~110 Ų, moving the compound into a distinct region of oral bioavailability chemical space. No direct biological data exist for the target compound.

Medicinal Chemistry Physicochemical Property Space Linker SAR

SAR Context: Pyrazine Substituent Tolerance Is Minimal in the Direct-Linked QN5xx Series

In the direct-linked QN5xx series, the pyrazine ring is exquisitely sensitive to substituent changes. The 5-methyl analog QN519 (1) exhibited IC₅₀ values of 0.5, 1.8, and 9.4 µM against MiaPaCa-2, Panc-1, and BxPC-3 pancreatic cancer cells, respectively. Removal of the methyl group (QN523, 4) improved potency to 0.11, 0.5, and 3.3 µM—a 4.5-fold, 3.6-fold, and 2.8-fold gain. In contrast, 5-chloro substitution (compound 5) drastically reduced activity to 7.0, 9.3, and >10 µM, representing a 64-fold loss relative to QN523 in MiaPaCa-2 cells [1]. No biological data are reported for the butanamide-extended analog (the target compound), but the SAR precedent indicates that linker insertion at the amide position could alter pyrazine electronic communication with the quinoline binding surface.

Structure–Activity Relationship Pancreatic Cancer Pyrazine Pharmacophore

Normal Cell Selectivity Profile of QN523 Provides a Baseline for Linker-Modified Analogs

QN523 demonstrated differential cytotoxicity between cancer and normal cells. IC₅₀ values against normal human foreskin fibroblast (HFF-1), human embryonic kidney (HEK-293), and human pancreatic ductal epithelial (HPDE) cells were >30, 0.15, and 0.55 µM, respectively, compared with 14.38, 0.05, and 0.001 µM for gemcitabine [1]. QN523 was therefore substantially less toxic than gemcitabine in HFF-1 (>2-fold) and HPDE (550-fold) cells. The target compound, bearing an additional butanamide linker that alters lipophilicity and hydrogen-bonding capacity, may exhibit a distinct normal-cell selectivity pattern.

Cancer Selectivity Normal Cell Toxicity Therapeutic Window

Validated Application Scenarios for 4-[(pyrazin-2-yl)formamido]-N-(quinolin-8-yl)butanamide


Linker-Dependent Binding Site Exploration in Quinoline–Pyrazine Target Space

The target compound is suited for medicinal chemistry campaigns aiming to probe the conformational tolerance of the putative binding site recognized by the QN5xx chemotype. The additional four-carbon linker increases the distance between the pyrazine-2-carbonyl and the quinolin-8-yl amide, potentially accessing distal sub-pockets unavailable to the direct-linked QN523 [1]. Researchers conducting fragment-based or structure-guided design would use this compound to test whether linker extension retains, enhances, or abolishes target engagement in biochemical or biophysical assays (e.g., SPR, CETSA, or ITC).

Physicochemical Property Modulation for Pharmacokinetic Optimization

With calculated TPSA ~110 Ų, two hydrogen-bond donors, and six rotatable bonds, this compound occupies a chemical space distinct from QN523 (TPSA 67.8 Ų, 1 HBD, 2 rotatable bonds) [2]. It is therefore applicable in lead optimization programs where improving aqueous solubility (via increased polarity) or altering membrane permeability is desired. Teams measuring logD₇.₄, kinetic solubility, Caco-2 permeability, or microsomal stability would employ this compound to benchmark the impact of linker insertion on ADME properties relative to the direct-linked reference series.

Autophagy and ER-Stress Pathway Profiling in Pancreatic Cancer Models

The QN5xx chemical series has been shown to upregulate ER-stress markers (GRP78, DDIT3, ATF3) and autophagy markers (WIPI1, GABARAPL1, LC3-II) in MiaPaCa-2 cells [1]. The target compound, containing the same pyrazine-2-carbonyl pharmacophore but with a flexible linker, provides a tool compound for structure-dependent pathway engagement studies. Investigators focused on autophagy-dependent cancer cell death would compare this compound head-to-head with QN523 in gene-expression panels, colony-formation assays, and xenograft models to determine whether linker geometry influences the mechanism or magnitude of pathway activation.

Quote Request

Request a Quote for 4-[(pyrazin-2-yl)formamido]-N-(quinolin-8-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.